N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
This compound features a 1,2,4-triazole core substituted with a benzyl group at position 4 and a methyl group at position 3, which is further linked to a furan-2-carboxamide moiety. The thioether bridge at position 5 connects to a pyrazoline ring bearing a 2,3-dimethoxyphenyl group and a thiophen-2-yl substituent.
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O5S2/c1-41-25-12-6-11-22(30(25)42-2)24-17-23(27-14-8-16-44-27)36-38(24)29(39)20-45-32-35-34-28(18-33-31(40)26-13-7-15-43-26)37(32)19-21-9-4-3-5-10-21/h3-16,24H,17-20H2,1-2H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDXLBPCIWITMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its structural complexity suggests potential for diverse biological activities, particularly in the field of medicinal chemistry.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 666.82 g/mol. The compound features multiple functional groups, including triazole and pyrazole rings, which are known for their significant biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against multiple cancer cell lines. The compound may exhibit comparable activity due to its structural similarities.
- Mechanism of Action : Triazole derivatives often exert their anticancer effects through apoptosis induction and cell cycle arrest mechanisms. They can disrupt critical signaling pathways involved in tumor growth and metastasis.
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Case Studies :
- A study on related triazole compounds reported IC50 values as low as 0.25 μM against hepatocarcinoma cells (HepG2), indicating potent anticancer activity .
- Another investigation into 1,2,4-triazole derivatives revealed significant cytotoxicity against various cancer cell lines (A549, MCF7), with IC50 values ranging from 3.35 to 16.79 μM .
Antimicrobial Activity
Compounds containing thiophene and pyrazole rings have been noted for their antimicrobial properties. The presence of these moieties in the target compound suggests potential efficacy against bacterial and fungal pathogens.
- Research Findings :
Anti-inflammatory Effects
Some derivatives of triazoles have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Biological Mechanism : The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several factors:
| Structural Feature | Influence on Activity |
|---|---|
| Triazole moiety | Enhances anticancer activity |
| Pyrazole ring | Contributes to cytotoxicity |
| Methoxy groups | Increases solubility and bioavailability |
| Thiophene linkage | Potentially enhances antimicrobial effects |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have been shown to possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes within microbial cells, leading to cell death or growth inhibition .
Anti-cancer Properties
The compound's structure suggests potential anti-cancer applications. Triazole derivatives are known to inhibit tumor growth by interfering with cancer cell metabolism and proliferation. Studies have demonstrated that compounds with similar functional groups can induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for tumor growth .
Enzyme Inhibition
This compound may act as an inhibitor of various enzymes. Research on related compounds has shown their ability to inhibit enzymes like tyrosinase and others involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as hyperpigmentation and other skin disorders .
Fungicides
The presence of the triazole moiety in the compound suggests potential use as a fungicide. Triazoles are widely used in agriculture for controlling fungal diseases in crops. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes . Research into similar structures has indicated effectiveness against a variety of plant pathogens.
Plant Growth Regulators
There is emerging evidence that certain derivatives can act as plant growth regulators. These compounds may enhance growth rates or improve resistance to environmental stressors. Studies have shown that triazole-based compounds can modulate plant hormone levels, leading to improved growth outcomes .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various triazole derivatives against a range of bacterial strains. The results indicated that certain modifications to the triazole ring significantly enhanced activity against resistant strains of bacteria. The compound N-(benzyl)-triazole derivatives showed promising results with minimum inhibitory concentrations lower than those of standard antibiotics .
Case Study 2: Anti-cancer Activity
In vitro studies on pyrazole derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The research highlighted the importance of substituent groups on the pyrazole ring in enhancing cytotoxic activity. The compound under discussion was noted for its potential in targeting specific cancer pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic and Physicochemical Properties
The target’s IR spectrum is expected to show a C=S stretch near 1250 cm⁻¹, consistent with S-alkylated triazoles . Its NMR profile would differ from sulfonylphenyl analogs due to electron-donating methoxy and thiophene groups, shifting aromatic protons upfield compared to electron-withdrawing substituents .
Research Findings and Implications
- Synthetic Feasibility : The target’s synthesis likely involves sequential S-alkylation and cyclocondensation steps, similar to ’s methodology. However, the pyrazoline-thioether linkage may require optimized reaction conditions to avoid byproducts .
- Computational modeling (e.g., QSAR) is recommended to validate target affinity .
- Limitations: Current data gaps include experimental solubility and toxicity profiles. Analogues in with hydroxyamino groups show variable pharmacokinetics, underscoring the need for in vitro ADME studies .
Q & A
Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
